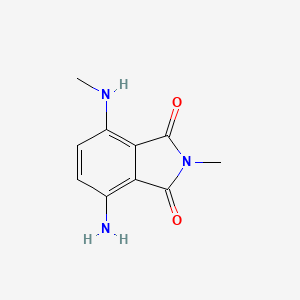

4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione

Description

Properties

CAS No. |

58446-53-0 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione |

InChI |

InChI=1S/C10H11N3O2/c1-12-6-4-3-5(11)7-8(6)10(15)13(2)9(7)14/h3-4,12H,11H2,1-2H3 |

InChI Key |

WRIYGCKALWNFSD-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C(=C(C=C1)N)C(=O)N(C2=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Dimethyl 4-hydroxyphthalate or dimethyl 3-amino-4-hydroxyphthalate are common starting esters.

- Nitration of dimethyl 4-hydroxyphthalate yields dimethyl 4-hydroxy-3-nitrophthalate .

- Reduction of the nitro group produces dimethyl 3-amino-4-hydroxyphthalate .

- Hydrolysis of esters yields 3-amino-4-hydroxyphthalic acid .

- Aminopiperidine derivatives or methylamine sources are used for amination steps.

Stepwise Synthesis

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of dimethyl 4-hydroxyphthalate | Use nitration reagents (e.g., HNO3/H2SO4) | Introduces nitro group at 3-position |

| 2 | Reduction of nitro group to amino | Fe/HCl, Zn/HOAc, or catalytic hydrogenation in methanol at 10-50°C | Converts nitro to amino group |

| 3 | Hydrolysis of methyl esters | Base (NaOH) or acid (HCl) in water/ethanol at 50-90°C | Yields 3-amino-4-hydroxyphthalic acid |

| 4 | Cyclization with amines | React 3-amino-4-hydroxyphthalic acid with methylamine or methylamino derivatives in presence of base (triethylamine) and solvent (acetic acid) at ~120°C | Forms isoindole-1,3-dione ring with amino substituents |

| 5 | Deprotection (if protecting groups used) | Lewis acids such as BCl3 or BBr3 | Removes hydroxyl protecting groups |

Representative Reaction Conditions

- Nitration: Controlled temperature to avoid over-nitration.

- Reduction: Mild conditions to preserve other functional groups.

- Hydrolysis: Base or acid catalyzed, temperature optimized for complete ester cleavage.

- Cyclization: Elevated temperature (~120°C) in organic acid solvent with organic base to promote ring closure.

- Deprotection: Lewis acid treatment under anhydrous conditions.

Research Findings and Data

Yields and Purity

- Reduction steps typically yield >80% pure amino intermediates.

- Cyclization reactions yield isoindole-1,3-dione derivatives in 60-85% yield.

- Crystallization from solvents such as ethanol or methanol is used for purification.

Analytical Characterization

- IR Spectroscopy: Characteristic peaks for NH2 (~3400 cm⁻¹), C=O (~1700-1770 cm⁻¹), and aromatic CH.

- NMR Spectroscopy: Signals corresponding to methyl, methylamino, and aromatic protons confirm substitution pattern.

- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Reagents/Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| 1 | Dimethyl 4-hydroxy-3-nitrophthalate | Nitration (HNO3/H2SO4) | ~75 | Controlled nitration |

| 2 | Dimethyl 3-amino-4-hydroxyphthalate | Fe/HCl or Zn/HOAc, MeOH, 25-50°C | 80-90 | Efficient reduction |

| 3 | 3-Amino-4-hydroxyphthalic acid | NaOH or HCl, H2O/EtOH, 50-90°C | 85-95 | Complete hydrolysis |

| 4 | 4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione | Methylamine, triethylamine, acetic acid, 120°C | 60-85 | Cyclization and amination |

| 5 | Final purification | Crystallization from EtOH or MeOH | - | High purity product |

Additional Notes

- Protecting groups such as methyl esters are crucial to control reactivity during multi-step synthesis.

- Use of organic bases like triethylamine facilitates amination and cyclization.

- Lewis acid deprotection is selective and mild, preserving the isoindole core.

- Reaction temperatures and solvents are optimized to maximize yield and purity.

- Alternative reducing agents (samarium diiodide, hydrogenation) can be employed depending on scale and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it modulates dopamine receptors by binding to the allosteric binding site, which can influence neurological pathways . Additionally, its inhibition of β-amyloid protein aggregation involves disrupting the aggregation process, potentially reducing the formation of amyloid plaques in the brain .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione and related compounds:

Structural and Electronic Comparisons

- Substituent Effects: The amino and methylamino groups in the target compound enhance hydrogen-bonding capacity compared to chloro (e.g., 2-chlorophenyl derivative) or acetyl (e.g., 4-acetylphenyl derivative) substituents. This may improve solubility and target-binding affinity .

- Core Planarity: The isoindole-1,3-dione system in the target compound is expected to exhibit planarity similar to dihydroxyindenoindole derivatives (mean deviation: 0.076 Å), which stabilizes intermolecular interactions (e.g., N–H⋯O bonds) .

Pharmacological Implications

- Anticancer Activity: The amino group at position 4 is critical for cereblon E3 ligase binding in pomalidomide; the target compound’s methylamino group may alter substrate specificity .

- Anti-inflammatory Potential: Isoindole-diones with electron-donating substituents (e.g., amino) exhibit TNF-α inhibition, a property worth exploring for this compound .

Biological Activity

4-Amino-2-methyl-7-(methylamino)-1H-isoindole-1,3(2H)-dione, also known as 4-Amino-2-methyl-7-(methylamino)isoindoline-1,3-dione , is a heterocyclic compound belonging to the isoindoline family. Its unique structure has attracted significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 58446-53-0 |

| Molecular Formula | C10H11N3O2 |

| Molecular Weight | 205.21 g/mol |

| IUPAC Name | 4-amino-2-methyl-7-(methylamino)isoindole-1,3-dione |

| InChI Key | WRIYGCKALWNFSD-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound can modulate dopamine receptors , which is significant for potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. Additionally, it has been shown to inhibit β-amyloid protein aggregation , suggesting a role in Alzheimer's disease treatment .

1. Neuropharmacological Effects

Studies have demonstrated that this compound exhibits neuroprotective properties. It has been observed to enhance dopamine receptor activity, which may improve cognitive functions and reduce symptoms associated with neurodegenerative diseases .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays indicate that it can scavenge free radicals and reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound improved motor functions and cognitive performance in models of Parkinson's disease. The results indicated a significant increase in dopamine levels in the striatum, supporting its role as a dopamine receptor modulator .

Case Study 2: Anticancer Activity

In vitro studies using human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .

Research Findings Summary

Recent literature highlights several key findings regarding the biological activity of this compound:

- Dopamine Modulation : Enhances dopamine receptor activity; potential applications in treating neurological disorders.

- Antioxidant Activity : Effective in reducing oxidative stress and protecting neuronal cells.

- Cytotoxic Effects : Induces apoptosis in various cancer cell lines; promising candidate for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.